
1-Methyl-2,2,3,3-tetrafluoropropyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,2,3,3-tetrafluoropropyl carbamate is a chemical compound with the molecular formula C5H7F4NO2 and a molecular weight of 189.11 g/mol . It is known for its unique structure, which includes four fluorine atoms, making it a fluorinated carbamate. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate typically involves the reaction of 1-methyl-2,2,3,3-tetrafluoropropanol with a carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2,2,3,3-tetrafluoropropyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,2,3,3-tetrafluoropropyl carbamate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential drug candidate for the treatment of various diseases due to its unique chemical properties.
Industry: In the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by forming covalent bonds with the active site, leading to the inactivation of the enzyme. This mechanism is utilized in various biochemical studies to understand enzyme function and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2,2,3,3-tetrafluoropropanol: A precursor in the synthesis of 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate.
2,2,3,3-Tetrafluoropropyl carbamate: A similar compound with a different substitution pattern.
1-Methyl-2,2,3,3-tetrafluoropropyl chloride: Another fluorinated compound with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of four fluorine atoms, which impart distinct chemical and physical properties. These properties make it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
756-48-9 |
|---|---|
Molekularformel |
C5H7F4NO2 |
Molekulargewicht |
189.11 g/mol |
IUPAC-Name |
3,3,4,4-tetrafluorobutan-2-yl carbamate |
InChI |
InChI=1S/C5H7F4NO2/c1-2(12-4(10)11)5(8,9)3(6)7/h2-3H,1H3,(H2,10,11) |
InChI-Schlüssel |
XUIBKESPXOBFGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(F)F)(F)F)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


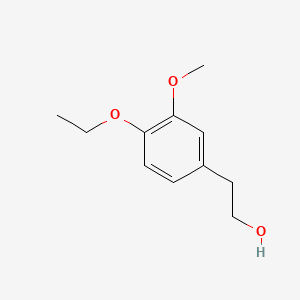
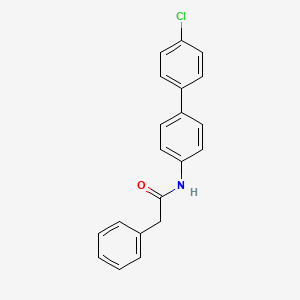
![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11989675.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989683.png)

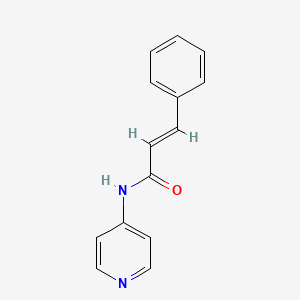
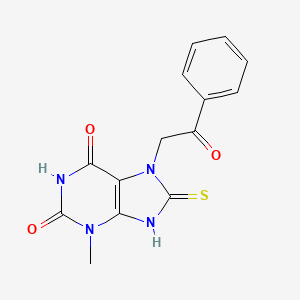
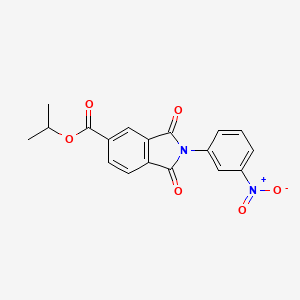
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989740.png)

![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide](/img/structure/B11989749.png)
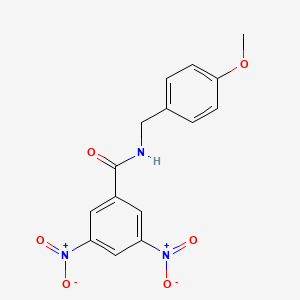
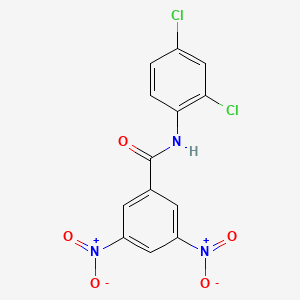
![3-cyclopropyl-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989767.png)
